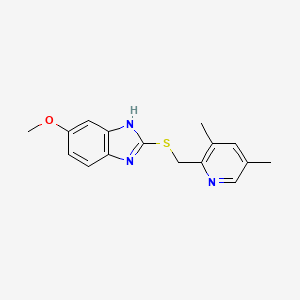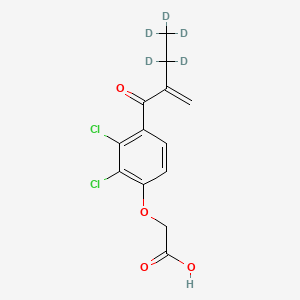
4-Desmethoxy Omeprazole Sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Desmethoxy Omeprazole Sulfide is a compound with the molecular formula C16H17N3OS . It is an impurity of Omeprazole , a proton pump inhibitor used in the treatment of dyspepsia .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole . The InChI and Canonical SMILES representations are also available .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 299.10923335 g/mol . The topological polar surface area is 76.1 Ų , and it has a heavy atom count of 21 .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmaceutical Impurities
A significant aspect of research on omeprazole derivatives involves the synthesis of novel compounds and the identification of pharmaceutical impurities that can emerge in the production process. For example, Saini et al. (2019) reviewed various pharmaceutical impurities of anti-ulcer drugs, highlighting novel methods for synthesizing omeprazole and its derivatives. This includes the oxidation processes that lead to sulfone and sulfone N-oxide as impurities, and the synthesis involving coupling of esters with Grignard reagents, which might be applicable to the synthesis of derivatives like 4-Desmethoxy Omeprazole Sulfide (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).
Pharmacodynamic Properties and Therapeutic Potential
The pharmacodynamic and pharmacokinetic properties of omeprazole and its derivatives, including this compound, form the basis of their therapeutic potential. Omeprazole is known for its potent inhibition of the gastric acid secretion by blocking the proton pump in the gastric parietal cells. This action is critical for its effectiveness in treating conditions like peptic ulcer disease and Zollinger-Ellison syndrome. Research by Clissold and Campoli-Richards (1986) provides a preliminary review of omeprazole’s properties, emphasizing its role in acid-related disorders and laying the groundwork for understanding the actions of its derivatives (S. Clissold & D. Campoli-Richards, 1986).
Metabolism and Drug Interactions
Understanding the metabolism of omeprazole is crucial for investigating its derivatives. The pharmacokinetic profiles of omeprazole and its interactions provide insights into how modifications like desmethoxylation might influence therapeutic efficacy and safety. For instance, the work by Wedemeyer and Blume (2014) on proton pump inhibitors (PPIs) highlights the importance of drug interactions and metabolic pathways, which are essential for evaluating the pharmacological applications of derivatives such as this compound (R. Wedemeyer & H. Blume, 2014).
Wirkmechanismus
Target of Action
The primary target of 4-Desmethoxy Omeprazole Sulfide is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
This compound, like its parent compound Omeprazole, is believed to inhibit the activity of the gastric H+/K+ ATPase pump . This inhibition prevents the secretion of H+ ions into the gastric lumen, effectively reducing the production of gastric acid .
Biochemical Pathways
The inhibition of the gastric H+/K+ ATPase pump disrupts the biochemical pathway responsible for gastric acid production. This results in a decrease in gastric acidity, which can help alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Result of Action
The inhibition of the gastric H+/K+ ATPase pump by this compound leads to a decrease in gastric acid production. This can result in an increase in gastric pH, providing relief from the symptoms of acid-related disorders .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach. The compound is stable under acidic conditions, which allows it to reach its target in the stomach’s parietal cells and exert its inhibitory effect . Other factors, such as the presence of food in the stomach, may also influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747541 |
Source


|
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
704910-89-4 |
Source


|
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)
![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)


![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)
